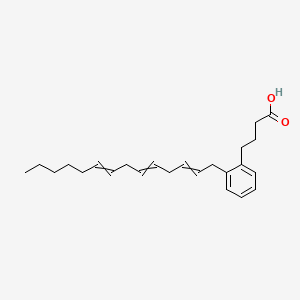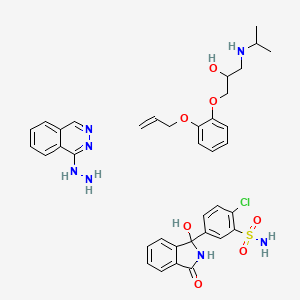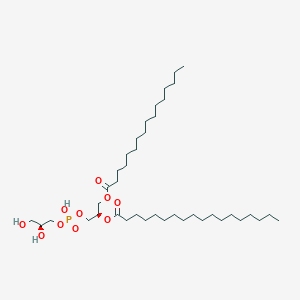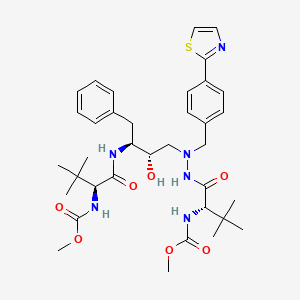
1,1-Dimethylurea
Vue d'ensemble
Description
1,1-Dimethylurea, also known as N,N-dimethylurea, is an organic compound with the molecular formula C3H8N2O. It is a white crystalline solid that is soluble in water and various organic solvents. This compound is primarily used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds .
Mécanisme D'action
Target of Action
1,1-Dimethylurea, also known as N,N-Dimethylurea, primarily targets the photosystem II in plants . Photosystem II is a crucial component of the photosynthetic process, responsible for the initial stages of light-dependent reactions. It captures photons and uses the energy to extract electrons from water molecules .
Mode of Action
this compound acts as a specific and sensitive inhibitor of photosynthesis . It blocks the Q B plastoquinone binding site of photosystem II, disallowing the electron flow from photosystem II to plastoquinone . This interruption of the photosynthetic electron transport chain reduces the plant’s ability to convert light energy into chemical energy (ATP and reductant potential) .
Biochemical Pathways
The inhibition of photosystem II by this compound affects the photosynthetic electron transport chain, a critical biochemical pathway in plants . This disruption prevents the conversion of light energy into chemical energy, thereby affecting the plant’s ability to produce ATP and reducing power needed for various metabolic processes .
Pharmacokinetics
It’s also characterized by high leachability, indicating that it can be readily transported away from the site of application .
Result of Action
The primary result of this compound’s action is the inhibition of photosynthesis in plants . By blocking the electron flow in photosystem II, it disrupts the plant’s ability to convert light energy into chemical energy, which can lead to reduced plant growth and development .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, soil composition, pH, and moisture levels can affect the compound’s mobility and persistence in the environment . .
Analyse Biochimique
Biochemical Properties
1,1-Dimethylurea plays a significant role in biochemical reactions, particularly as an inhibitor of photosynthesis. It interacts with photosystem II in plants, inhibiting the electron transport chain and thereby affecting the overall photosynthetic process . This interaction is crucial in understanding its use as a herbicide.
Cellular Effects
This compound has notable effects on cellular processes. In photosynthetic organisms, it inhibits the transition through the G₂/M phase of the cell cycle, which is crucial for cell division . This inhibition is independent of the photosynthetic capacity of the cells, indicating that this compound affects cellular processes beyond photosynthesis.
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through the inhibition of photosystem II. This inhibition occurs by binding to the D1 protein of the photosystem, preventing the transfer of electrons and thereby disrupting the photosynthetic electron transport chain . This mechanism is well-documented in the context of its use as a herbicide. Additionally, this compound may interact with other biomolecules, leading to changes in gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable, but its activity can decrease due to degradation under certain conditions . Long-term exposure to this compound has been shown to cause persistent inhibition of photosynthesis and other cellular processes, which can lead to significant changes in cellular function . These effects are particularly evident in in vitro studies with photosynthetic organisms.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At low doses, the compound may have minimal impact, but at higher doses, it can cause toxic effects, including disruption of cellular metabolism and enzyme activity . Studies have shown that there is a threshold beyond which the adverse effects become significant, leading to potential toxicity and other health concerns .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to its degradation and utilization as an intermediate in various biochemical reactions. It interacts with enzymes such as urease, which catalyzes the hydrolysis of urea into ammonia and carbon dioxide . This interaction can affect metabolic flux and the levels of various metabolites within the cell .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via passive diffusion or active transport, depending on the concentration and environmental conditions . Once inside the cell, it may bind to specific transporters or binding proteins that facilitate its localization and accumulation in certain cellular compartments .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It is primarily localized in the chloroplasts of photosynthetic cells, where it exerts its inhibitory effects on photosystem II . In non-photosynthetic cells, it may localize to other compartments, such as the cytoplasm or nucleus, depending on the specific cellular context and the presence of targeting signals or post-translational modifications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,1-Dimethylurea can be synthesized through several methods:
-
Reaction of Dimethylamine with Phosgene: : This method involves the reaction of dimethylamine with phosgene to form this compound. The reaction is typically carried out in an inert solvent such as toluene or dichloromethane under controlled temperature and pressure conditions .
-
Reaction of Dimethylamine with Isocyanates: : Another method involves the reaction of dimethylamine with isocyanates. This reaction is usually performed in the presence of a catalyst such as potassium carbonate in an aqueous medium .
-
Reaction of Dimethylamine with Urea: : In this method, dimethylamine reacts with urea under high temperature and pressure to produce this compound. This method is often used in industrial settings due to its simplicity and cost-effectiveness .
Industrial Production Methods
Industrial production of this compound typically involves the reaction of dimethylamine with phosgene or isocyanates. The reaction is carried out in large reactors under controlled conditions to ensure high yield and purity of the product. The resulting this compound is then purified through crystallization and recrystallization processes .
Analyse Des Réactions Chimiques
Types of Reactions
1,1-Dimethylurea undergoes various chemical reactions, including:
-
Oxidation: : this compound can be oxidized to form N,N-dimethylurea oxide. This reaction is typically carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate .
-
Reduction: : Reduction of this compound can yield dimethylamine and ammonia. This reaction is usually performed using reducing agents such as lithium aluminum hydride or sodium borohydride .
-
Substitution: : this compound can undergo substitution reactions with various electrophiles to form substituted ureas. Common reagents used in these reactions include alkyl halides, acyl chlorides, and sulfonyl chlorides .
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents such as ether or tetrahydrofuran under inert atmosphere.
Major Products Formed
Oxidation: N,N-dimethylurea oxide
Reduction: Dimethylamine, ammonia
Substitution: Various substituted ureas depending on the electrophile used
Applications De Recherche Scientifique
1,1-Dimethylurea has a wide range of applications in scientific research:
-
Chemistry: : It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
-
Biology: : this compound is used in studies involving protein denaturation and refolding. It disrupts hydrogen bonds and hydrophobic interactions, thereby unfolding proteins and exposing their active sites for further analysis .
-
Medicine: : It serves as an intermediate in the synthesis of several pharmaceutical compounds, including antihypertensive and antidiabetic drugs .
-
Industry: : this compound is used in the production of herbicides, pesticides, and other agrochemicals. It is also used in the manufacture of resins and plastics .
Comparaison Avec Des Composés Similaires
1,1-Dimethylurea can be compared with other similar compounds:
-
N,N-Dimethylurea: : Similar in structure but differs in the position of methyl groups. Used in similar applications but may have different reactivity and properties .
-
1,3-Dimethylurea: : Another isomer with methyl groups on different nitrogen atoms. It has different chemical properties and applications compared to this compound .
-
Tetramethylurea: : Contains four methyl groups and is used as a solvent and reagent in organic synthesis. It has higher solubility and different reactivity compared to this compound .
-
Diuron: : A derivative of this compound used as a herbicide. It has a similar mechanism of action but is specifically designed for agricultural applications .
Propriétés
IUPAC Name |
1,1-dimethylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N2O/c1-5(2)3(4)6/h1-2H3,(H2,4,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBBLOADPFWKNGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0060515 | |
| Record name | 1,1-Dimethylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0060515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
88.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, Solid; [HSDB] White crystalline solid; [Alfa Aesar MSDS] | |
| Record name | Urea, N,N-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,1-Dimethylurea | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2714 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
SOL IN WATER; SLIGHTLY SOL IN ALCOHOL | |
| Record name | 1,1-DIMETHYLUREA | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4273 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.255 | |
| Record name | 1,1-DIMETHYLUREA | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4273 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.44 [mmHg] | |
| Record name | 1,1-Dimethylurea | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2714 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Color/Form |
MONOCLINIC PRISMS FROM ALCOHOL OR CHLOROFORM | |
CAS No. |
598-94-7, 1320-50-9 | |
| Record name | N,N-Dimethylurea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=598-94-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylurea | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000598947 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dimethylurea | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001320509 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1-DIMETHYLUREA | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33603 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Urea, N,N-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,1-Dimethylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0060515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1-dimethylurea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.053 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Dimethylurea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.912 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N,N-DIMETHYLUREA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I988R763P3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 1,1-DIMETHYLUREA | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4273 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
182 °C | |
| Record name | 1,1-DIMETHYLUREA | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4273 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Acetic acid [2-(4-acetamido-6-phenyl-1,3,5-triazin-2-yl)phenyl] ester](/img/structure/B1221648.png)


![2-[5-Bromo-2-ethoxy-4-(hydroxymethyl)phenoxy]acetic acid](/img/structure/B1221651.png)

![4-Bromo-6-[5-(2-fluorophenyl)-1,2-dihydropyrazol-3-ylidene]-1-cyclohexa-2,4-dienone](/img/structure/B1221655.png)



